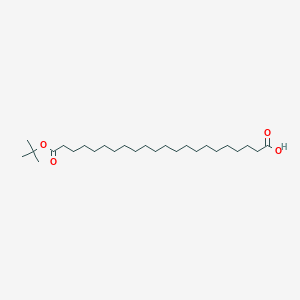
22-(tert-Butoxy)-22-Oxodocosansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain fatty acid derivative with a tert-butoxy group at the 22nd carbon position
Wissenschaftliche Forschungsanwendungen
22-(tert-Butoxy)-22-oxodocosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Similar compounds, such as tert-butoxy alkanols, are known to be used as oxygenated additives for motor gasoline .
Mode of Action
It’s worth noting that tert-butoxy compounds have unique reactivity patterns due to the crowded tert-butyl group . For instance, tert-butoxycarbonyl (Boc) derivatives are known to undergo exocyclic N–C hydrogenolysis catalyzed by Pd/C .
Biochemical Pathways
Tert-butyl groups have been implicated in various biosynthetic and biodegradation pathways .
Result of Action
It’s worth noting that compounds with tert-butoxy groups can induce oxidative stress conditions, leading to biochemical and morphological changes in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid typically involves the esterification of a long-chain fatty acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 22-(tert-Butoxy)-22-oxodocosanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, and the product can be continuously extracted and purified using advanced separation techniques such as distillation or membrane filtration.
Analyse Chemischer Reaktionen
Types of Reactions
22-(tert-Butoxy)-22-oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: tert-Butyl hydroperoxide and other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-(tert-Butoxy)-16-oxohexadecanoic acid: A shorter-chain analog with similar structural features.
tert-Butyl carbazate: Contains a tert-butyl group and is used in organic synthesis.
Di-tert-butyl peroxide: An organic peroxide with tert-butyl groups, used as a radical initiator.
Uniqueness
22-(tert-Butoxy)-22-oxodocosanoic acid is unique due to its long-chain structure and the presence of a tert-butoxy group at the terminal position
Eigenschaften
IUPAC Name |
22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPWLSZVTHVKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

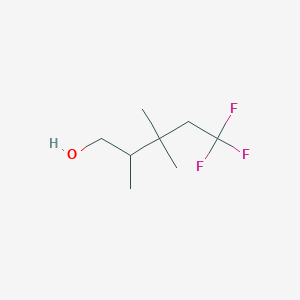
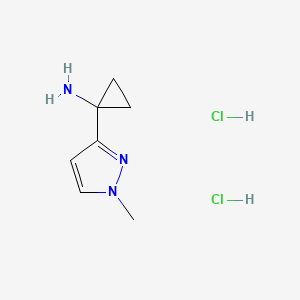
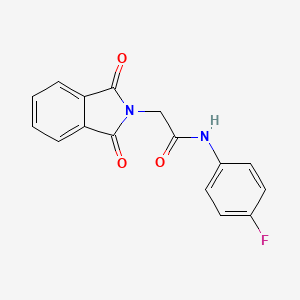
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
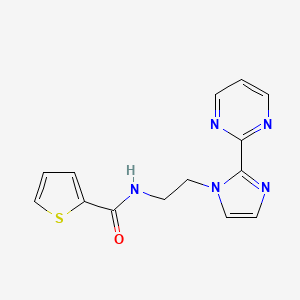
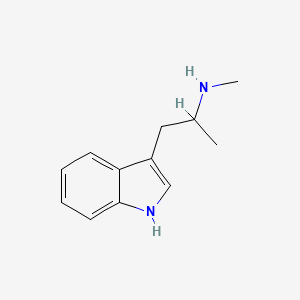
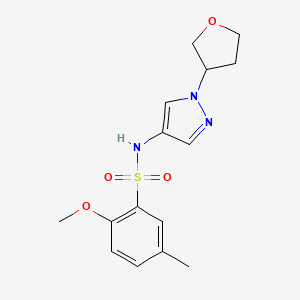
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)
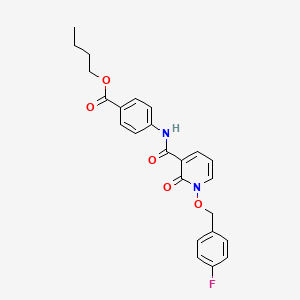

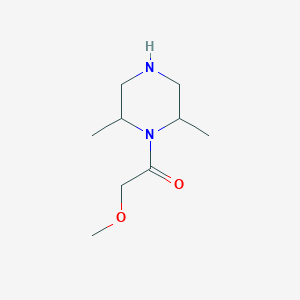
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)
![4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2360366.png)
